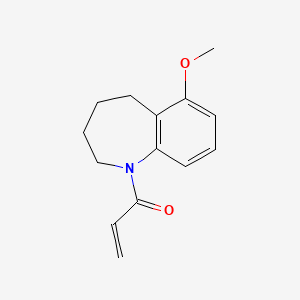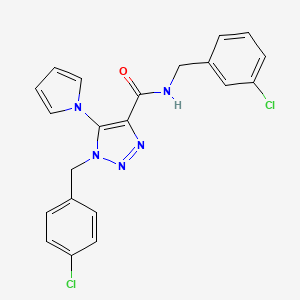
N~4~-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17Cl2N5O and its molecular weight is 426.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is part of a class of compounds that exhibit unique chemical reactivity. For example, Migawa and Townsend (2001) studied the synthesis and chemical reactivity of related 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, a group of compounds that includes N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. Their research indicated that these compounds have low chemical reactivity, which influences their synthesis methods and potential applications (Migawa & Townsend, 2001).
Use in Energetic Materials
In the field of energetic materials, triazole derivatives have been explored for their potential applications. For instance, Qin et al. (2016) synthesized a nitrogen-rich compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, which is structurally related to N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. Their work revealed that these compounds have significant thermal stability and could be considered for use in energetic materials due to their high nitrogen content and favorable decomposition temperatures (Qin, Li, Zhang, & Zhang, 2016).
Potential for Pharmaceutical Applications
The triazole class, to which N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide belongs, has been extensively studied for potential pharmaceutical applications. For example, Norman et al. (1996) investigated heterocyclic carboxamides, including triazole derivatives, for their potential as antipsychotic agents. They found that certain derivatives exhibited potent in vivo activities, which suggests the potential of triazole compounds in pharmaceutical research (Norman, Navas, Thompson, & Rigdon, 1996).
Applications in Material Science
Triazole derivatives are also being explored in material science for their unique properties. The research by Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to N4-(3-chlorobenzyl)-1-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, highlights their potential in creating new materials. Such compounds can be used in the development of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole and triazole, both of which are known to interact with a variety of enzymes and receptors . Therefore, it’s plausible that this compound may also interact with multiple targets, contributing to its potential biological activities.
Mode of Action
Given its structural similarity to other indole and triazole derivatives, it’s likely that it binds to its targets and induces conformational changes, thereby modulating their activity .
Biochemical Pathways
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . Triazole derivatives also exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, it’s plausible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to bind with high affinity to multiple receptors, which may enhance their bioavailability . Triazole derivatives are also known to be present in a number of drug classes, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Given its structural similarity to other indole and triazole derivatives, it’s likely that it exerts its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O/c22-17-8-6-15(7-9-17)14-28-21(27-10-1-2-11-27)19(25-26-28)20(29)24-13-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJENFOEFFBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)
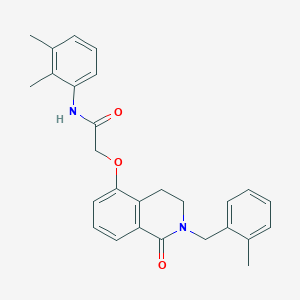
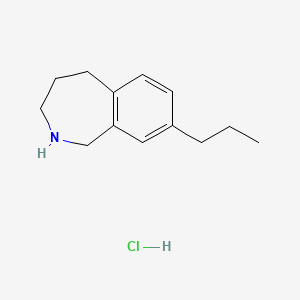
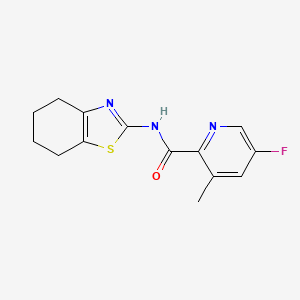
![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

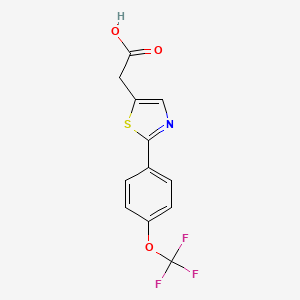
![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
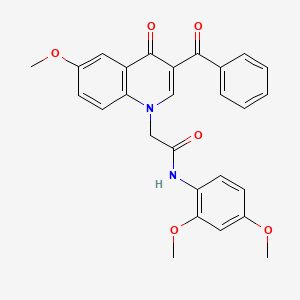
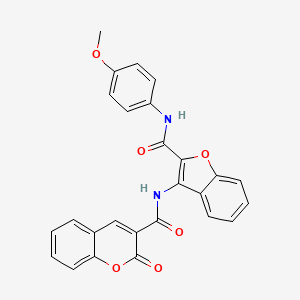

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
